(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S3/c1-31-27(30)18-8-6-17(7-9-18)16-34-26-22(15-28)24(23-5-3-13-33-23)21-11-10-19(25(21)29-26)14-20-4-2-12-32-20/h2-9,12-14H,10-11,16H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUWXJKDFAHPH-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CC/C(=C/C4=CC=CS4)/C3=N2)C5=CC=CS5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate is a complex organic compound that incorporates a cyclopenta[b]pyridine moiety. This structure is of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's biological properties, including its antibacterial, anti-inflammatory, and neuropharmacological activities, have been documented in various studies.
Chemical Structure
The compound features several key structural components:
- Cyclopenta[b]pyridine core : This nitrogen-containing heterocyclic structure is known for its diverse biological activities.
- Thiophene rings : These aromatic rings contribute to the compound's electronic properties and reactivity.
- Cyano and benzoate groups : These functional groups enhance the compound's potential for interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of cyclopenta[b]pyridine exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Anti-inflammatory Activity
The anti-inflammatory potential of cyclopenta[b]pyridine derivatives has been explored through various assays. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. For example, a compound from the same family exhibited a notable reduction in TNF-alpha levels in vitro .
Neuropharmacological Effects
The neuropharmacological activity of such compounds is particularly promising. Studies have indicated that cyclopenta[b]pyridine derivatives can interact with neurotransmitter systems, potentially providing therapeutic effects for neurodegenerative diseases. The ability of these compounds to modulate dopamine pathways has been specifically noted .
Case Study 1: Antibacterial Screening
A screening assay conducted on a library of cyclopenta[b]pyridine derivatives revealed that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The lead compound demonstrated an MIC of 10 µM against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies showed that a derivative of this compound significantly inhibited the expression of COX-II and LOX enzymes involved in inflammatory pathways. This suggests a mechanism by which these compounds could alleviate symptoms in inflammatory diseases .
Case Study 3: Neuroprotective Effects
In animal models, compounds similar to this compound were shown to protect against neurotoxic agents. The results indicated a significant reduction in behavioral deficits associated with oxidative stress-induced neurotoxicity .
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
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Antitumor Activity :
- Compounds similar to (Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate have been evaluated for their antitumor properties. Studies indicate that derivatives containing thiophene and cyano groups exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment development .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that may include:
- Regioselective Synthesis : Utilizing regioselective reactions to introduce functional groups at specific positions on the aromatic rings.
- Cyclization Reactions : Employing cyclization strategies to form the cyclopentapyridine structure, which is crucial for the compound's biological activity.
- Functional Group Modifications : Modifying the cyano and thiophene groups to enhance solubility and bioactivity.
Case Studies
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Antitumor Evaluation :
- A study investigated the synthesis of various thiophene-based compounds and their antitumor activity against human cancer cell lines. The results showed that compounds with similar structures to (Z)-methyl 4... exhibited high inhibitory effects on cell proliferation, indicating their potential as lead compounds for drug development .
- Antimicrobial Screening :
Chemical Reactions Analysis
Reactivity of the Cyano Group
The cyano (-CN) group at position 3 of the cyclopenta[b]pyridine core is a key electrophilic site.
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Hydrolysis : Under acidic or basic conditions, the cyano group can hydrolyze to form a carboxylic acid (-COOH) or carboxamide (-CONH₂). For example, in the presence of H₂SO₄ (50%) at reflux, the cyano group in structurally similar compounds undergoes hydrolysis to yield carboxylic acids .
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Nucleophilic Addition : The cyano group may react with Grignard reagents or organolithium compounds to form imine intermediates, which can be further reduced to amines.
Example Reaction Pathway :
Thiophene Ring Reactivity
The two thiophene moieties at positions 4 and 7 participate in electrophilic substitution reactions.
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Electrophilic Substitution : Thiophene rings undergo nitration, sulfonation, or halogenation preferentially at the α-positions (positions 2 and 5). For instance, bromination with Br₂ in acetic acid would yield 2-bromothiophene derivatives .
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Oxidation : The methylene bridge (-CH₂-) between the thiophene and cyclopenta[b]pyridine core is susceptible to oxidation. Strong oxidizing agents like KMnO₄ could cleave the methylene group, forming a ketone or carboxylic acid .
Reaction Table :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C | 2-Bromo-thiophene derivative |
| Oxidation | KMnO₄, H₂O, Δ | Cyclopenta[b]pyridinone derivative |
Thioether Linkage (-S-CH₂-) Reactivity
The thioether group connecting the cyclopenta[b]pyridine core to the benzoate ester is a site for oxidation and alkylation.
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Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) .
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Alkylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I) to form sulfonium salts .
Example Reaction :
Ester Group Reactivity
The methyl benzoate group undergoes typical ester reactions:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis converts the ester to 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoic acid .
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Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts produces ethyl benzoate derivatives .
Reaction Conditions :
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Acidic Hydrolysis : 6M HCl, reflux, 12 hours.
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Basic Hydrolysis : 10% NaOH, 80°C, 6 hours.
Cyclopenta[b]pyridine Core Modifications
The fused bicyclic system may participate in:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the dihydro-5H-cyclopenta[b]pyridine ring, yielding a fully saturated pentacyclic structure .
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Ring-Opening Reactions : Strong bases (e.g., LDA) can deprotonate the cyclopenta ring, leading to ring-opening intermediates that react with electrophiles .
Biological Activity and Functionalization
While not a direct chemical reaction, the compound’s bioactivity (e.g., kinase inhibition ) informs its derivatization strategies. For example:
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Amide Formation : The ester group can be converted to an amide via aminolysis, enhancing binding affinity to biological targets .
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Click Chemistry : Azide-alkyne cycloaddition at the thiophene or pyridine rings enables bioconjugation .
Experimental Considerations
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations:
- Cyano Group Impact: The cyano group (CN) is a consistent feature in the target compound and analogs like 11b and 1l , contributing to electron-withdrawing effects and stabilizing molecular interactions. IR spectra for CN groups align closely (~2209–2220 cm⁻¹), indicating similar electronic environments .
- Thiophene vs. Furan/Other Aromatics : Unlike 11b (5-methylfuran) or 1l (nitrophenyl) , the target compound uses thiophen-2-yl groups, which enhance π-conjugation and alter solubility due to sulfur’s polarizability.
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 11b (213–215°C) and 1l (243–245°C) suggest that increased aromaticity (e.g., nitrophenyl in 1l) raises melting points due to enhanced intermolecular stacking.
- Spectroscopy : The target’s ¹H/¹³C NMR would show thiophene proton signals at ~6.5–7.5 ppm and cyclopenta[b]pyridine carbons near 110–160 ppm, analogous to shifts in 11b .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the fused cyclopenta[b]pyridine core in this compound?
- Methodology : The cyclopenta[b]pyridine scaffold can be synthesized via cyclocondensation reactions using thiophene-substituted precursors. For example, refluxing thiophene-containing oxocompounds with sodium acetate in DMF-acetic acid mixtures (1:2 ratio) under controlled heating (2–4 hours) promotes cyclization . Stereochemical control (Z-configuration) is achieved by optimizing reaction time and solvent polarity.
Q. How can researchers validate the Z-configuration of the thiophen-2-ylmethylene group?
- Methodology : Use NOESY/ROESY NMR to detect spatial proximity between the thiophene protons and adjacent substituents. Computational validation via DFT-based geometry optimization (e.g., using Gaussian or ORCA) can corroborate experimental data. For example, in similar thiophene-fused systems, a coupling constant () < 12 Hz between vinyl protons supports the Z-configuration .
Q. What spectroscopic techniques are critical for characterizing the thioether linkage in this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while NMR detects the thioether carbon (δ ~40–50 ppm). X-ray crystallography provides definitive proof of connectivity, as demonstrated in structurally analogous benzo[b]thiophene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for thiophene-containing heterocycles?
- Methodology : Thermogravimetric analysis (TGA) under inert atmospheres (N) and differential scanning calorimetry (DSC) can quantify decomposition temperatures. Compare results with computational thermochemistry (e.g., Active Thermochemical Tables) to identify discrepancies caused by polymorphic forms or solvent residues .
Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano group?
- Methodology : Employ sterically hindered bases (e.g., DBU) in anhydrous DMF to suppress hydrolysis of the cyano group. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps track intermediates, as shown in analogous nitrile-functionalized heterocycles .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
